6-(4-methoxyphenoxy)-3-Pyridinemethanol
Overview
Description
6-(4-methoxyphenoxy)-3-Pyridinemethanol is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxyphenoxy group attached to the pyridine ring, which imparts unique chemical and physical properties
Mechanism of Action
Target of Action
The primary target of 6-(4-methoxyphenoxy)-3-Pyridinemethanol is the peroxisome proliferator-activated receptor (PPAR)-α . PPAR-α is a transcription factor belonging to the nuclear receptor superfamily that controls hepatic lipid flux and improves plasma lipid profiles . It is predominantly expressed in the liver and serves as a molecular target for hypolipidaemic fibrate drugs .
Mode of Action
This compound acts by binding to PPAR-α and regulating the expression of target genes that modulate lipid metabolism . This results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .
Biochemical Pathways
The compound affects the biochemical pathways involved in lipid metabolism . By binding to PPAR-α, it regulates the expression of several target genes that code for proteins involved in carbohydrate and lipid metabolism . This leads to downstream effects such as the reduction of plasma triglyceride levels and the increase of high-density lipoprotein cholesterol levels .
Result of Action
The result of the action of this compound is the modulation of lipid metabolism, leading to decreased plasma triglyceride levels and increased high-density lipoprotein cholesterol levels . This can have beneficial effects in the treatment of conditions such as hyperlipidaemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenoxy)-3-Pyridinemethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and 3-pyridinecarboxaldehyde.
Reaction Conditions: The key reaction involves the formation of a carbon-carbon bond between the methoxyphenoxy group and the pyridine ring.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenoxy)-3-Pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(4-methoxyphenoxy)-3-Pyridinemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
6-(4-methoxyphenoxy)-3-Pyridinemethanol is unique due to its specific structural features, such as the presence of both a methoxyphenoxy group and a pyridine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[6-(4-methoxyphenoxy)pyridin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-11-3-5-12(6-4-11)17-13-7-2-10(9-15)8-14-13/h2-8,15H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDAXZFCHLYFOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277774 | |
Record name | 6-(4-Methoxyphenoxy)-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160430-79-4 | |
Record name | 6-(4-Methoxyphenoxy)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160430-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Methoxyphenoxy)-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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